

2-Bromo-6-methoxypyridin-4-amine molecular weight

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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyridin-4-amine

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An In-Depth Technical Guide to **2-Bromo-6-methoxypyridin-4-amine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-methoxypyridin-4-amine**, a key heterocyclic intermediate in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust methodology for its analytical characterization, and delve into its significant applications, particularly as a versatile building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, pharmaceutical sciences, and drug discovery, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its ability to participate in hydrogen bonding and its unique electronic properties make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with substituents like bromine, methoxy, and amine groups, as seen in **2-Bromo-6-methoxypyridin-4-amine**,

creates a versatile chemical entity. The bromine atom serves as a handle for cross-coupling reactions, the amine group provides a site for amide bond formation or further functionalization, and the methoxy group modulates the electronic properties and lipophilicity of the molecule. This trifecta of functional groups makes **2-Bromo-6-methoxypyridin-4-amine** a highly valuable intermediate in the synthesis of complex, biologically active molecules.^[1]

Physicochemical Properties and Molecular Identification

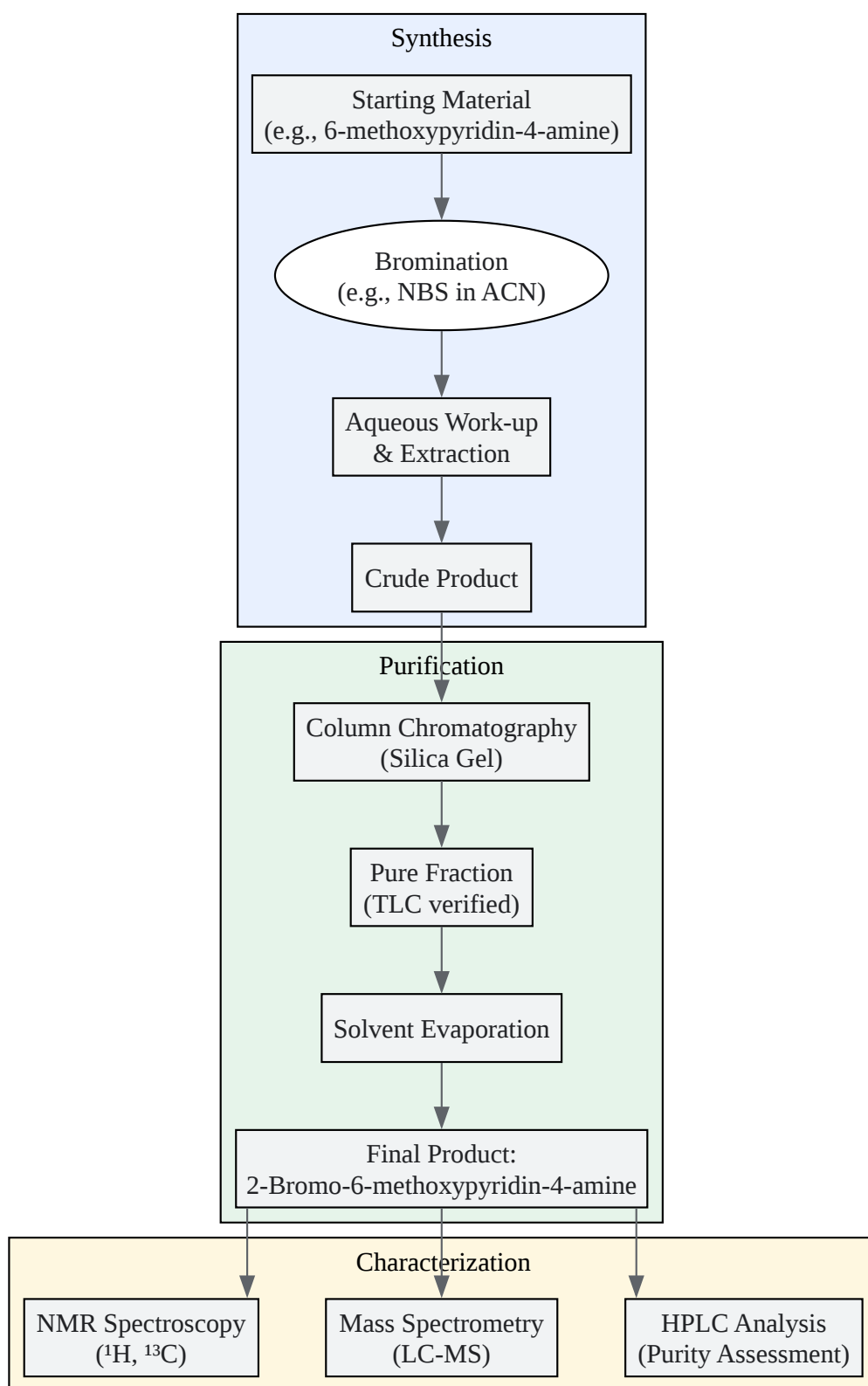
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. **2-Bromo-6-methoxypyridin-4-amine** is a well-defined chemical entity with the following key identifiers and properties.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O	^[2] ^[3]
Molecular Weight	203.039 g/mol	^[2]
CAS Number	1196152-34-7	^[2]
IUPAC Name	2-bromo-6-methoxypyridin-4-amine	^[2]
SMILES	<chem>COC1=CC(N)=CC(Br)=N1</chem>	^[2]
InChIKey	OTKKKPQHFUZZFM-UHFFFAOYSA-N	^[2]
Physical Form	Solid	-
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	^[4] ^[5]

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for **2-Bromo-6-methoxypyridin-4-amine** is not readily available in the provided search results, a plausible synthetic route can be devised

based on established organic chemistry principles for analogous structures. A common approach would involve the bromination of a suitable methoxypyridin-4-amine precursor. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a compound.



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Caption: Generalized workflow for the synthesis and characterization of **2-Bromo-6-methoxypyridin-4-amine**.

Analytical Characterization Protocols

To ensure the identity, purity, and stability of **2-Bromo-6-methoxypyridin-4-amine**, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with appropriate chemical shifts and coupling patterns.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
- **Data Analysis:** Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the structure. Correlate with the ^{13}C NMR data for a complete structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- **Analysis:** Introduce the sample into a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Data Analysis:** Look for the molecular ion peak $[M+H]^+$ corresponding to the calculated mass of 204.9816 Da. The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Protocol:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
- **Sample Preparation:** Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- **Chromatographic Conditions:** Use a C18 reverse-phase column. Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 15 minutes) to ensure the separation of the main compound from any impurities.
- **Detection:** Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- **Purity Calculation:** The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

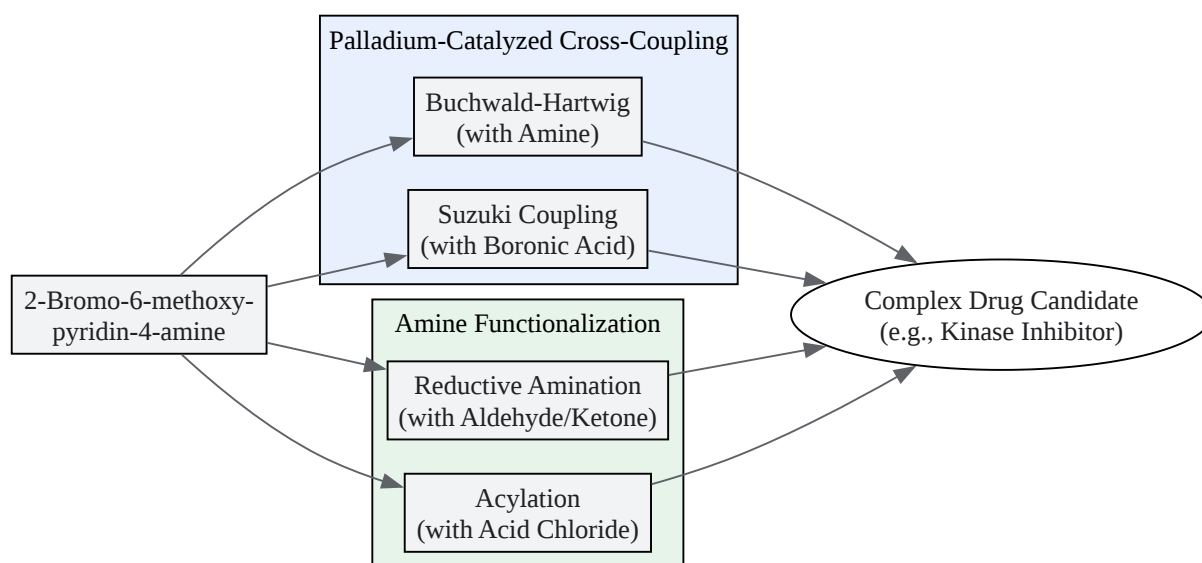
Applications in Drug Discovery and Development

2-Bromo-6-methoxypyridin-4-amine is a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.^[6] The presence of the bromine atom at the 2-position allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination

reactions.[7] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug candidates.[7]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.[1] The 4-amino group can be acylated or used in other coupling reactions to build out the molecule, while the 2-bromo position can be used to introduce other functionalities via cross-coupling to enhance potency and selectivity.



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Caption: Synthetic utility of **2-Bromo-6-methoxypyridin-4-amine** in drug discovery.

Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can also serve as an intermediate in the development of novel agrochemicals, such as herbicides and fungicides.[6][8] The pyridine core is present in many commercially successful agrochemicals, and the ability to readily functionalize this scaffold is highly advantageous.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-6-methoxypyridin-4-amine**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.[9]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9][11]
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound may be sensitive to light and air.[12]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-6-methoxypyridin-4-amine is a strategically important building block for chemical synthesis, particularly in the realms of pharmaceutical and agrochemical research. Its well-

defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, analytical characterization, synthetic utility, and safe handling procedures to support its effective use in research and development settings.

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